{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide
Description
{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide is a quaternary phosphonium salt characterized by a chrysene backbone substituted with a dibutylamino group at the 8-position and a triphenylphosphonium-methyl moiety at the 1-position. The triphenylphosphonium component is a common structural motif in phase-transfer catalysts and ionic liquids, suggesting applications in organic synthesis or materials science .
Properties
CAS No. |
591253-47-3 |
|---|---|
Molecular Formula |
C45H45BrNP |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
[8-(dibutylamino)chrysen-1-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C45H45NP.BrH/c1-3-5-31-46(32-6-4-2)37-26-28-41-35(33-37)25-27-45-43-24-16-17-36(42(43)29-30-44(41)45)34-47(38-18-10-7-11-19-38,39-20-12-8-13-21-39)40-22-14-9-15-23-40;/h7-30,33H,3-6,31-32,34H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SGJPKSNXXBIYHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide typically involves multi-step organic reactions. The initial step often includes the formation of the chrysenyl core, followed by the introduction of the dibutylamino group through nucleophilic substitution. The final step involves the quaternization of the phosphine with bromide to form the phosphanium salt. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets through its functional groups. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphanium group can engage in coordination with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Triphenylphosphonium Bromides
Key Observations :
- The target compound’s chrysene core distinguishes it from simpler alkyl- or aryl-substituted phosphonium salts, likely enhancing π-π stacking interactions and UV/fluorescence activity.
- The dibutylamino group may improve solubility in polar aprotic solvents compared to purely hydrophobic derivatives like tetradecyl-substituted analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The higher molecular weight of the target compound (~600 g/mol) compared to simpler analogs (e.g., methyl: 357.3 g/mol ) may reduce volatility and increase thermal stability.
- Melting points for aryl-substituted phosphonium salts (e.g., 275°C for thienylmethyl derivative ) suggest that the target compound’s melting point could exceed 300°C due to chrysene’s rigidity.
Biological Activity
The compound {[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide is a phosphonium salt that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a dibutylamino group attached to a chrysenyl moiety, which is further linked to a triphenylphosphonium group. This unique structure contributes to its biological properties, particularly its ability to target specific cellular components.
| Property | Value |
|---|---|
| Molecular Weight | 754.64 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of { [8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide is primarily attributed to its ability to target mitochondria in cancer cells. The triphenylphosphonium (TPP) moiety enhances mitochondrial localization due to the negative membrane potential characteristic of these organelles. This property allows the compound to selectively accumulate in cancer cells, which often exhibit altered mitochondrial dynamics compared to normal cells.
Anticancer Activity
Recent studies have demonstrated that TPP-conjugated compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function. For instance, a study highlighted the synthesis of TPP analogs that showed selectivity towards mammalian cancer cells while exhibiting reduced toxicity to normal cells .
Case Study: Mitochondria-Targeted Therapy
In an experimental model using pancreatic cancer cells, researchers treated cells with TPP-conjugated compounds and observed significant cytotoxic effects. The study utilized fluorine-19 nuclear magnetic resonance (19F-NMR) for quantifying the accumulation of these compounds within the mitochondria, providing insights into their therapeutic potential .
Other Biological Activities
Beyond anticancer properties, phosphonium salts have been investigated for their roles in antimicrobial activity and as potential agents for treating neurodegenerative diseases. The lipophilic nature of these compounds allows them to traverse biological membranes effectively, making them candidates for various therapeutic applications.
In Vitro Studies
In vitro studies have shown that { [8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide can effectively inhibit cell proliferation in several cancer cell lines, including breast and pancreatic cancers. The mechanism involves mitochondrial depolarization and subsequent activation of apoptotic pathways.
In Vivo Studies
In vivo studies using murine models have indicated that TPP-conjugated compounds can significantly reduce tumor size when administered at specific dosages. These findings suggest that the compound not only targets cancer cells effectively but also demonstrates potential for systemic administration.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against certain bacterial strains |
| Neuroprotective Potential | May protect neuronal cells from oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
